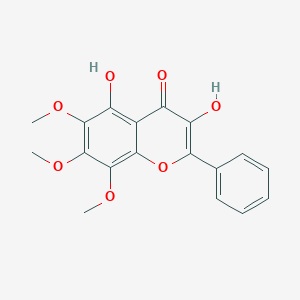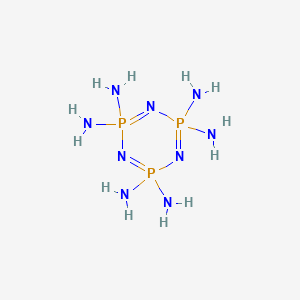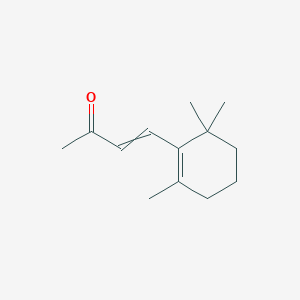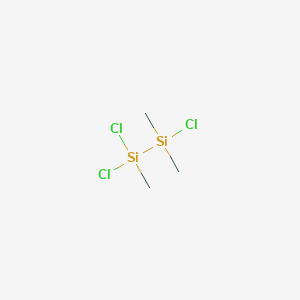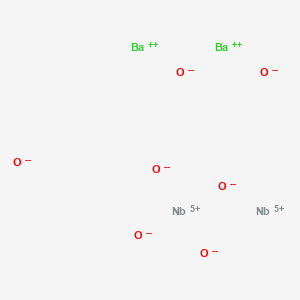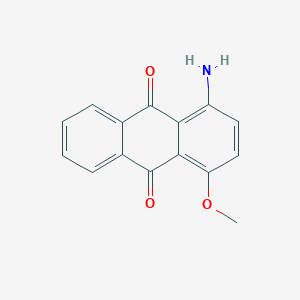
1-amino-4-methoxyanthracene-9,10-dione
Übersicht
Beschreibung
1-amino-4-methoxyanthracene-9,10-dione is an organic compound with the molecular formula C15H11NO3. It is a derivative of anthracene, characterized by the presence of an amino group at the first position, a methoxy group at the fourth position, and two ketone groups at the ninth and tenth positions. This compound is known for its vibrant color and is often used in dye and pigment industries .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1-Amino-4-Methoxyanthracen-9,10-dion kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Nitrierung von 4-Methoxyanthracen-9,10-dion, gefolgt von der Reduktion zur Einführung der Aminogruppe. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von konzentrierter Salpetersäure zur Nitrierung und eines Reduktionsmittels wie Zinn(II)-chlorid in Salzsäure für den Reduktionsschritt .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von 1-Amino-4-Methoxyanthracen-9,10-dion oft großtechnische Nitrierungs- und Reduktionsprozesse. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen stellt eine hohe Ausbeute und Reinheit des Endprodukts sicher .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Amino-4-Methoxyanthracen-9,10-dion durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppen in Hydroxylgruppen umwandeln.
Substitution: Die Amino- und Methoxygruppen können an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Acylierungsmittel werden unter verschiedenen Bedingungen verwendet.
Hauptprodukte
Oxidation: Bildung von Anthrachinonen.
Reduktion: Bildung von Hydroxyanthracenen.
Substitution: Bildung verschiedener substituierter Anthracene, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-Methoxyanthracen-9,10-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und Farbstoffe verwendet.
Biologie: Wird in der Untersuchung von Enzyminteraktionen und als fluoreszierende Sonde eingesetzt.
Medizin: Wird auf seine potenzielle Verwendung in der photodynamischen Therapie und als Antikrebsmittel untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 1-Amino-4-Methoxyanthracen-9,10-dion beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Zellkomponenten. Die Verbindung kann in die DNA interkalieren und so ihre Funktion stören und zum Zelltod führen. Darüber hinaus ermöglichen seine Fluoreszenzeigenschaften die Verwendung als Sonde in verschiedenen biochemischen Assays .
Wirkmechanismus
The mechanism of action of 1-amino-4-methoxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and cellular components. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Aminoanthracen-9,10-dion: Fehlt die Methoxygruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
4-Methoxyanthracen-9,10-dion: Fehlt die Aminogruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.
1-Amino-4-Hydroxyanthracen-9,10-dion: Enthält eine Hydroxylgruppe anstelle einer Methoxygruppe, wodurch sich sein chemisches Verhalten ändert.
Einzigartigkeit
1-Amino-4-Methoxyanthracen-9,10-dion ist einzigartig durch das Vorhandensein sowohl von Amino- als auch von Methoxygruppen, die eine unterschiedliche chemische Reaktivität verleihen und es für spezifische Anwendungen in der Farbstoffsynthase, biologischen Studien und potenziellen therapeutischen Anwendungen geeignet machen .
Eigenschaften
IUPAC Name |
1-amino-4-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGXZAXERYOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151262 | |
| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-83-6 | |
| Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-1-anthraquinonylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Amino-4-methoxyanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


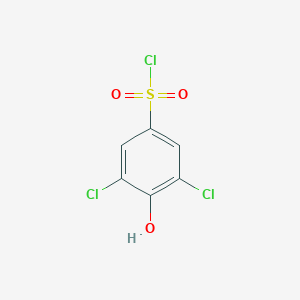
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)
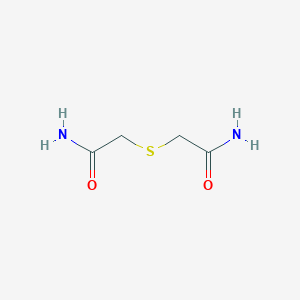

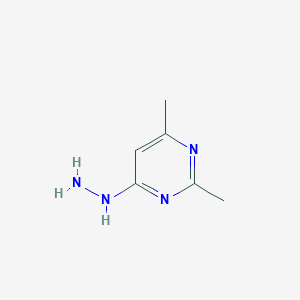
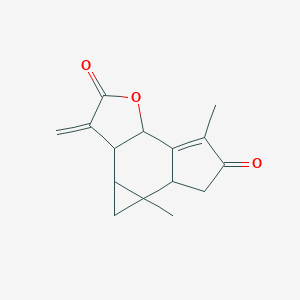
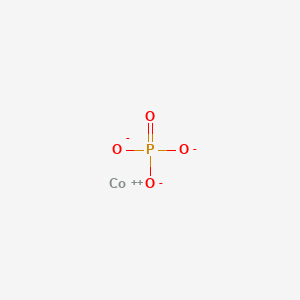
![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)
